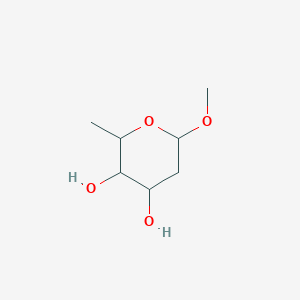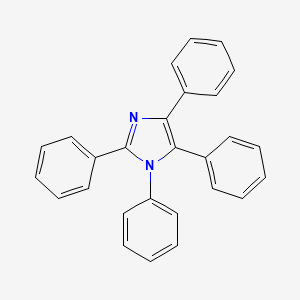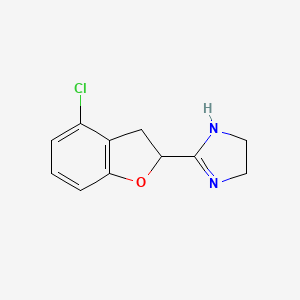
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide is a useful research compound. Its molecular formula is C22H20BrO2P and its molecular weight is 427.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reaction of Triphenylphosphine with Bromine: Triphenylphosphine is reacted with bromine to form triphenylphosphonium bromide.
Reaction with 1,3-Propanediol: The triphenylphosphonium bromide is then reacted with 1,3-propanediol under appropriate conditions to form (2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization from dichloromethane and diethyl ether .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms .
Applications De Recherche Scientifique
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide has several applications in scientific research, including :
Chemistry: It is used as a reagent in Wittig olefination reactions, which are important for the synthesis of alkenes.
Biology: The compound is used in the preparation of fluorescent probes for the specific detection of cysteine over homocysteine and glutathione.
Medicine: It is involved in the synthesis of antitumor agents and inhibitors of calmodulin kinase II.
Industry: The compound is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization.
Mécanisme D'action
The mechanism of action of (2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide involves its role as a reagent in various chemical reactions. In Wittig olefination, for example, the compound reacts with aldehydes or ketones to form alkenes. The triphenylphosphanium group acts as a leaving group, facilitating the formation of the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound is similar in structure and function, used in similar types of reactions.
(Triphenylphosphoranylidene)acetaldehyde: Another related compound used in Wittig reactions.
Uniqueness
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide is unique due to its specific structure, which includes the oxooxolan ring. This structure imparts unique reactivity and selectivity in various chemical reactions, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
28228-78-6 |
|---|---|
Formule moléculaire |
C22H20BrO2P |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
(2-oxooxolan-3-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20O2P.BrH/c23-22-21(16-17-24-22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1 |
Clé InChI |
WZTZEEHOSLBCER-UHFFFAOYSA-M |
SMILES canonique |
C1COC(=O)C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)



![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)

![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)

![4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B14146984.png)

![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)


